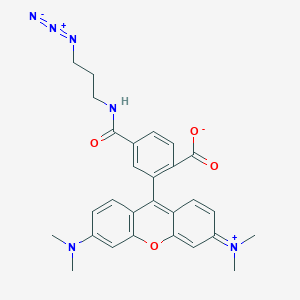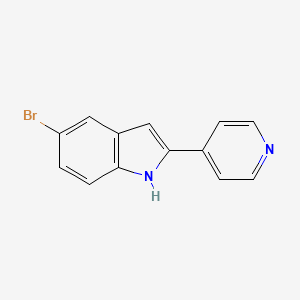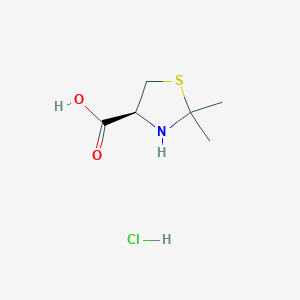
(3-Ethoxynaphthalen-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(3-Ethoxynaphthalen-2-yl)boronic acid” is a chemical compound with the CAS Number: 1242673-55-7 . It has a molecular weight of 216.04 and is solid in its physical form . The IUPAC name for this compound is 3-ethoxy-2-naphthylboronic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H13BO3/c1-2-16-12-8-10-6-4-3-5-9 (10)7-11 (12)13 (14)15/h3-8,14-15H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Boronic acids, including “this compound”, have been identified as potential mutagens and should be controlled at low levels . They are used as intermediates during synthesis and may potentially be present as impurities in the drug substances .Physical And Chemical Properties Analysis
“this compound” is a solid compound . and is originated from CN .科学的研究の応用
Photophysical Properties
- A study by Muddapur et al. (2016) on 3-Methoxyphenyl boronic acid (3MPBA), a compound similar to (3-Ethoxynaphthalen-2-yl)boronic acid, explored its photophysical properties. They found that this compound demonstrates significant solvatochromism and quantum yield variations in different solvents, indicating its potential in photophysical applications (G. V. Muddapur et al., 2016).
Medicinal Chemistry and Drug Discovery
- Li et al. (2017) discussed the utility of boronic acids in medicinal chemistry. They developed a nickel-catalyzed process for replacing carboxylic acids with boronate esters, a method well-suited for late-stage modification of complex molecules. This technique has applications in the synthesis of pharmaceuticals targeting various diseases (C. Li et al., 2017).
Organic Synthesis
- Lv et al. (2011) described a method using rhodium or palladium-catalyzed addition of boronic acids to phthalaldehydonitrile, followed by intramolecular lactonization. This procedure, which tolerates a variety of functional groups, is a novel approach for synthesizing 3-arylphthalides (G. Lv et al., 2011).
Boronic Acid Reactivity
- Iwatsuki et al. (2007) provided insights into the reactivity of boronic acids in alkaline solutions. They showed that boronic acid is reactive toward diol moieties even in alkaline conditions, challenging common misunderstandings in boron chemistry (S. Iwatsuki et al., 2007).
Chemical Properties and Synthesis
- Research by Zhang et al. (2017) on compounds closely related to this compound, which include organic phosphonic acids and boronic acids, highlighted their importance in medicine, agriculture, and industrial chemistry. These compounds can act as synthetic intermediates and offer opportunities for various applications (R. Zhang et al., 2017).
Catalysis
- Hashimoto et al. (2015) demonstrated the use of boronic acid in catalysis, particularly in the enantioselective aza-Michael addition of hydroxamic acid to quinone imine ketals. This research opens up new pathways for densely functionalized cyclohexanes (T. Hashimoto et al., 2015).
作用機序
Target of Action
The primary target of (3-Ethoxynaphthalen-2-yl)boronic acid is the palladium (II) complex in the Suzuki–Miyaura (SM) coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid, which is formally nucleophilic, is transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The key biochemical pathway involved is the Suzuki–Miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The boronic acid plays a crucial role in this pathway, contributing to the formation of new carbon-carbon bonds .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki–Miyaura coupling reaction . This can lead to the synthesis of a wide range of organic compounds, making it a valuable tool in organic chemistry .
Safety and Hazards
将来の方向性
Boronic acids, including “(3-Ethoxynaphthalen-2-yl)boronic acid”, are increasingly being used in diverse areas of research . They have found numerous applications in chemical biology, supramolecular chemistry, and biomedical applications . The future directions of boronic acids are likely to continue in these areas, with potential for new applications as our understanding of their properties and interactions continues to grow.
特性
IUPAC Name |
(3-ethoxynaphthalen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BO3/c1-2-16-12-8-10-6-4-3-5-9(10)7-11(12)13(14)15/h3-8,14-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLWJBIEGHNRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=CC=CC=C2C=C1OCC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)








